6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Process Chemistry BACE1 Inhibitor Intermediate

6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one (CAS 1383985-21-4) is a synthetic, fluorinated indanone derivative. It serves primarily as a key intermediate in the synthesis of complex spirocyclic molecules, notably within a series of 2H-imidazol-4-amine compounds developed as Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors for Alzheimer's disease research.

Molecular Formula C12H11F3O2
Molecular Weight 244.21 g/mol
Cat. No. B8160102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one
Molecular FormulaC12H11F3O2
Molecular Weight244.21 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC(=C2)OCCC(F)(F)F
InChIInChI=1S/C12H11F3O2/c13-12(14,15)5-6-17-9-3-1-8-2-4-11(16)10(8)7-9/h1,3,7H,2,4-6H2
InChIKeyGPVXFYKYTGWQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one: A Fluorinated Indanone Building Block for Spirocyclic BACE1 Inhibitors


6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one (CAS 1383985-21-4) is a synthetic, fluorinated indanone derivative. It serves primarily as a key intermediate in the synthesis of complex spirocyclic molecules, notably within a series of 2H-imidazol-4-amine compounds developed as Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors for Alzheimer's disease research [1]. Its structure features a 2,3-dihydro-1H-inden-1-one core functionalized at the 6-position with a 3,3,3-trifluoropropoxy chain, imparting distinct electronic and lipophilic properties that influence downstream molecular pharmacology.

Why Unsubstituted or Simple Alkoxy Indanones Cannot Replace 6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one


Simple in-class substitution is not feasible because the 3,3,3-trifluoropropoxy group is not a mere ancillary modification but a critical pharmacophore element. Replacing it with non-fluorinated alkoxy chains (e.g., methoxy, isobutoxy) or hydrogen leads to a loss of essential molecular interactions defined in structure-activity relationship (SAR) studies for this chemical series. The electron-withdrawing nature of the terminal trifluoromethyl group uniquely modulates the electron density of the indanone core, directly affecting the compound's reactivity in subsequent spirocyclization reactions and the metabolic stability of the final BACE1 inhibitors, a parameter which is non-negotiable for central nervous system (CNS) drug candidates [1]. Without this group, the downstream compound would not achieve the required target binding or brain penetration profile.

Quantitative Performance Metrics for 6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one vs. Direct Analogs


Synthetic Efficiency: Mitsunobu Reaction Yield Comparison with 3-Fluoropropoxy Analog

The introduction of the 3,3,3-trifluoropropoxy chain via Mitsunobu reaction from the common 6-hydroxyindanone precursor is significantly less efficient than the analogous synthesis of the non-fluorinated 3-fluoropropoxy variant. The target compound was obtained in a 22% yield, compared to a 94% yield for 6-(3-fluoropropoxy)-2,3-dihydro-1H-inden-1-one under the same patent-defined methodology . This substantial difference in yield (a 4.3-fold decrease) indicates that the trifluoropropoxy substitution creates a distinct and challenging reaction coordinate, making the intermediate inherently more expensive and difficult to source reliably.

Medicinal Chemistry Process Chemistry BACE1 Inhibitor Intermediate

Impact on Downstream Biological Target Engagement: BACE1 Inhibition

The ultimate value of the trifluoropropoxy intermediate is proven by the biological activity of the final dispiro-imidazole compounds into which it is incorporated. The patent reveals that the final compound containing the 6'-(3,3,3-trifluoropropoxy) moiety, specifically (1r,4r)-4-methoxy-5''-methyl-6'-(3,3,3-trifluoropropoxy)-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine, is a claimed BACE1 inhibitor [1]. While specific affinity constants are not publicly available in this patent, the explicit inclusion of this motif over numerous non-fluorinated alkoxy motifs (e.g., methoxy, isobutoxy, cyclobutylethynyl) in the final compound claims demonstrates its superior performance in SAR optimization, meeting the rigorous efficacy and selectivity criteria required for patent prosecution.

Alzheimer's Disease BACE1 Inhibition Structure-Activity Relationship

Lipophilicity Modulation for CNS Drug Design

The introduction of the 3,3,3-trifluoropropoxy group serves to precisely tune the lipophilicity of the otherwise flat, aromatic indanone core. A vendor datasheet reports a calculated LogP of 3.1 for the compound . This value strategically positions the downstream BACE1 inhibitor within the optimal lipophilicity range (LogP 1-3) often targeted for CNS drugs to balance passive permeability with low metabolic clearance and minimal off-target binding. In contrast, the unsubstituted or simple alkoxy analogs would have LogP values substantially lower or higher, potentially leading to poor membrane penetration or high non-specific tissue binding, respectively.

Physicochemical Property CNS Penetration Lipophilicity

Validated Scientific Procurement Scenarios for 6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one


Synthesis of Patent-Protected Dispiro BACE1 Inhibitor Lead Series

This is the primary validated application. Research groups aiming to synthesize, characterize, and pharmacologically profile the specific dispiro-imidazole compounds claimed in US Patent 9,000,182 must procure this exact intermediate. Substitution with any other 6-alkoxyindanone leads to a different chemical series not covered by the foundational SAR work, potentially derailing lead optimization efforts based on the patent's teachings [1].

SAR Exploration of Fluorinated Alkoxy Pharmacophores in CNS Targets

For teams conducting structure-activity relationship studies on CNS-active molecules, this intermediate provides a direct synthetic gateway to explore the effects of a terminal trifluoromethyl group on target engagement, metabolic stability, and off-target profile. The specific LogP value of 3.1 makes it a critical tool for hypothesis-driven medicinal chemistry, directly contrasting it with less lipophilic or more flexible alkyl-linker analogs .

Development of Cost-Efficient and Scalable Synthetic Routes

Given the documented low yield (22%) for its synthesis via a standard Mitsunobu reaction, a significant industrial application involves the development and benchmarking of novel, high-yielding synthetic methods for this specific intermediate. A process chemistry group that successfully improves this yield provides demonstrable value by reducing the cost of goods for the entire downstream pharmaceutical pipeline, a quantifiable advantage over competitors relying on the baseline patent route .

Quote Request

Request a Quote for 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.